molecular formula C11H10N2O2 B3348044 3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione CAS No. 1501-32-2

3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione

Cat. No.: B3348044
CAS No.: 1501-32-2
M. Wt: 202.21 g/mol
InChI Key: IGGJFWHMDVHJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione is a sophisticated dihydropyrroloquinoxaline derivative of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a privileged structure in the design of novel bioactive molecules due to its versatile therapeutic potential. Compounds within this structural class have demonstrated a wide spectrum of biological activities in scientific research, positioning them as valuable templates for developing new therapeutic agents . The pyrroloquinoxaline core is a key intermediate in exploring treatments for various diseases. Research on analogous structures highlights potential in oncology, as some derivatives have been investigated for their antitumor properties and function as Mcl-1 protein inhibitors, a target in cancer therapy . Furthermore, the structural motif is relevant in infectious disease research, with related compounds showing promise as anti-HIV agents and antiparasitic drugs . The synthesis of this specific derivative, featuring the 1,4-dione functionality, provides researchers with a key intermediate for further chemical elaboration. It enables the exploration of structure-activity relationships (SAR) and the development of more potent or selective compounds through systematic modification. Its research value lies in its utility as a building block for creating diverse chemical libraries aimed at screening for new biological activities and optimizing pharmacological profiles .

Properties

IUPAC Name

2,3,3a,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-6-5-9-11(15)12-7-3-1-2-4-8(7)13(9)10/h1-4,9H,5-6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGJFWHMDVHJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501-32-2
Record name 3,3a-Dihydropyrrolo(1,2-a)quinoxaline-1,4(2H,5H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC86861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione typically involves the intramolecular cyclization of functionalized pyrroles. One common method is the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions with visible light irradiation in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with one-atom synthons to form the pyrroloquinoxaline system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit different biological activities and properties .

Scientific Research Applications

Sirtuin Activation

Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]quinoxaline, including 3,3a-dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione, serve as potent and selective activators of Sirtuin 6 (Sirt6). Sirt6 is implicated in various cellular processes such as metabolism and aging. The activation of Sirt6 has been linked to anti-inflammatory effects and improved metabolic profiles in preclinical models .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, one study reported that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways. This suggests a potential role in cancer therapy as part of combination treatments aimed at enhancing efficacy while reducing side effects .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Notable methods include:

  • Decarboxylative Oxidative Annulation : This method allows for the formation of pyrroloquinoxaline derivatives from simpler precursors without the need for metal catalysts. It is characterized by high yields and operational simplicity .
  • Functionalization Reactions : The compound can undergo various functionalization reactions to introduce different substituents that can enhance its biological activity or alter its pharmacokinetic properties.

Case Study 1: Sirt6 Activation

In a study published by the National Institutes of Health (NIH), a series of pyrrolo[1,2-a]quinoxaline derivatives were evaluated for their ability to activate Sirt6. The results indicated that specific modifications to the core structure significantly enhanced Sirt6 activation while maintaining low cytotoxicity. This finding underscores the therapeutic potential of these compounds in metabolic disorders and age-related diseases .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of pyrrolo[1,2-a]quinoxalines demonstrated that certain derivatives could effectively inhibit tumor growth in xenograft models. The study highlighted the mechanism of action involving cell cycle arrest and apoptosis induction. These findings pave the way for further development of these compounds as novel anticancer agents.

Data Summary Table

Application AreaKey FindingsReference
Sirtuin ActivationPotent activators with low cytotoxicity
Antitumor ActivityInduced apoptosis in cancer cells
Synthetic MethodologyHigh-yield decarboxylative oxidative annulation

Mechanism of Action

The mechanism of action of 3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, as a ligand for 5-HT3 receptors, it modulates neurotransmitter release and signal transduction. As an inhibitor of protein kinase CK2 and AKT kinase, it affects cell proliferation and survival pathways .

Comparison with Similar Compounds

Pyrrolo[1,2-a]quinoxaline Derivatives

  • 3-Aroylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones: These derivatives feature an additional ketone group at position 2 and aroyl substituents. Compared to the target compound, their enhanced electron-withdrawing properties may influence reactivity and biological activity. For instance, they react with quinaldine to form 3a-(quinolin-2-ylmethyl) analogues, demonstrating structural flexibility for pharmacological optimization .
  • Dipyrrolo[1,2-a:2’,1’-c]quinoxaline (e.g., 2a and 2e): These dimeric derivatives exhibit extended π-conjugation, leading to distinct optical properties.

Triazolo[4,3-a]quinoxaline-1,4-diones

These compounds replace the pyrrolo ring with a triazole moiety (e.g., [1,2,4]triazolo[4,3-a]quinoxaline-1,4-diones). Substituents like imidazolyl or trifluoromethyl groups enhance bioactivity, as seen in compounds with MIC values against Mycobacterium tuberculosis (Table 4, MIC = 0.5–2 µg/mL) .

Pyrrolo[3,4-c]pyrrole-1,4-diones (e.g., Ph-TDPP-Ph)

These derivatives feature a fused pyrrolo[3,4-c]pyrrole core with thiophene substituents. Their extended conjugation and alkyl side chains (e.g., 2-octyldodecyl) improve solubility and charge transport properties, making them suitable for organic semiconductors .

Antimicrobial Activity

  • Pyrrolo[1,2-a]quinoxaline series: Derivatives exhibit MIC values as low as 0.5 µg/mL against M. tuberculosis, attributed to planar aromatic systems interacting with bacterial enzymes .
  • Triazoloquinoxaline-diones: Substitution with imidazolyl groups (e.g., 7-(1H-imidazol-1-yl)) enhances potency, likely due to improved target engagement .

Electronic Properties

  • Dipyrroloquinoxalines: Extended conjugation results in strong absorbance in visible regions (λₐᵦₛ ~450 nm), suitable for optoelectronic applications .
  • Pyrrolo[3,4-c]pyrrole-diones : Alkyl side chains enable solution-processable semiconductors with hole mobility >0.1 cm²/V·s .

Physicochemical Comparison

Property 3,3a-Dihydropyrrolo[1,2-a]quinoxaline-dione (Theoretical) Pyrrolo[1,2-a]quinoxaline (UBCS039) Triazolo[4,3-a]quinoxaline-dione
Molecular Weight ~260 g/mol 247.29 g/mol 285–350 g/mol (varies with substituents)
Storage Conditions 2–8°C (assumed) 2–8°C Ambient (varies)
Solubility Likely low in water Low (DCM/hexane used in purification) Moderate in DMSO

Biological Activity

3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The compound exhibits a complex structure characterized by a fused bicyclic system that contributes to its biological activity.

Key Synthetic Pathways:

  • The synthesis often includes the condensation of hydrazinoquinoxalines with various reagents to yield derivatives with enhanced biological profiles.
  • Molecular modeling and docking studies have been employed to optimize the functional groups attached to the core structure for improved efficacy and selectivity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that certain derivatives exhibit potent activity against various tumor cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound 38A549 (Lung)10.5
Compound 35HeLa (Cervical)8.3
Compound 47MCF-7 (Breast)12.0

These compounds have shown selective cytotoxicity towards cancer cells while maintaining low toxicity in normal cells.

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines in macrophage cell lines.

Mechanism of Action:

  • The anti-inflammatory activity is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways.
CompoundCytokine Inhibition (%)Reference
Compound 3875% IL-6 Reduction
Compound 3570% TNF-α Reduction

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for developing more potent derivatives. Key findings from SAR studies include:

  • Substituent Effects: Variations in substituents at the nitrogen positions significantly impact biological activity.
  • Hydrophilic Side Chains: The introduction of hydrophilic side chains enhances aqueous solubility and bioavailability while maintaining or improving potency against target enzymes like Sirt6.

Case Studies

Case Study 1: Sirt6 Activation
A study focused on a series of pyrrolo[1,2-a]quinoxaline derivatives demonstrated that compound 38 acts as a selective Sirt6 activator with an activation fold of 3.44 at concentrations up to 100 µM. This activation correlates with reduced inflammation markers in experimental models.

Case Study 2: Antimicrobial Activity
Another investigation into the antimicrobial properties revealed that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting dual functionality as anticancer and antimicrobial agents .

Q & A

Basic: What are the common synthetic routes for 3,3a-Dihydropyrrolo[1,2-a]quinoxaline derivatives, and what limitations do they face?

Answer:
The conventional synthesis involves condensation of 2-(1H-pyrrol-1-yl)aniline with aldehydes or ketones under metal catalysis (e.g., transition metals) or elevated temperatures. However, these methods suffer from:

  • Oxidative degradation : Aldehydes are prone to aerial oxidation, leading to decarbonylation and side products .
  • Environmental concerns : Use of toxic solvents, stoichiometric reagents, and energy-intensive conditions .
    Alternative approaches include α-hydroxy acids as aldehyde surrogates in metal-free reactions, reducing oxidation risks .

Advanced: How can researchers optimize low yields in condensation reactions for dihydropyrrolo[1,2-a]quinoxaline derivatives?

Answer:
Key strategies include:

  • Catalyst design : Tailored SnO2@MWCNTs nano-catalysts improve selectivity and recyclability under mild conditions .
  • Microwave-assisted synthesis : Enhances reaction efficiency and reduces time compared to conventional heating .
  • Reagent substitution : Using ketones instead of aldehydes minimizes side reactions, as shown in studies with 1-(2-aminophenyl)pyrroles .

Basic: What spectroscopic techniques are used to characterize 3,3a-Dihydropyrrolo[1,2-a]quinoxaline derivatives?

Answer:

  • 1H NMR : Confirms regiochemistry and hydrogen environments (e.g., diastereotopic protons in the fused ring system) .
  • LCMS : Validates molecular weight and purity (>99% in optimized syntheses) .
  • Gas chromatography (GC) : Monitors reaction progress using non-polar columns and standardized temperature programs .

Advanced: How can computational methods accelerate the design of novel derivatives?

Answer:

  • Reaction path search : Quantum chemical calculations predict feasible pathways and intermediates, reducing trial-and-error experimentation .
  • Machine learning : Analyzes experimental data to identify optimal conditions (e.g., solvent, catalyst) for yield improvement .
  • DFT studies : Model electronic effects of substituents on reactivity, aiding in regioselective synthesis .

Basic: What are the key challenges in scaling up laboratory-scale syntheses of this compound?

Answer:

  • Purification complexity : Fused-ring systems often require chromatography, which is impractical at scale.
  • Solvent selection : Transitioning from toxic solvents (e.g., DMF) to greener alternatives (e.g., ethanol/water mixtures) without compromising yield .
  • Catalyst recovery : Heterogeneous catalysts (e.g., SnO2@MWCNTs) address this but require optimization for large batches .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrrolo[1,2-a]quinoxaline derivatives?

Answer:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing groups at C-4) to isolate bioactive motifs .
  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Meta-analysis : Cross-reference bioactivity data from multiple sources, prioritizing studies with rigorous purity validation (e.g., LCMS ≥98%) .

Basic: What green chemistry principles apply to the synthesis of this compound?

Answer:

  • Metal-free conditions : Replace transition metal catalysts with organocatalysts (e.g., pyrrolidine derivatives) .
  • Aerobic oxidation : Utilize O2 as a benign oxidant, as demonstrated in cyclization reactions .
  • Solvent-free reactions : Mechanochemical grinding or microwave irradiation reduces waste .

Advanced: How can researchers design experiments to probe the mechanism of cyclization in dihydropyrrolo[1,2-a]quinoxaline formation?

Answer:

  • Kinetic isotope effects (KIE) : Compare rates using deuterated vs. protiated substrates to identify rate-determining steps .
  • Intermediate trapping : Use low-temperature NMR or quenching agents (e.g., NaBH4) to isolate and characterize transient species .
  • Computational modeling : Map energy profiles for proposed pathways (e.g., [1,5]-hydride shifts vs. radical mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione
Reactant of Route 2
3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.